![molecular formula C23H18ClN5O2S B11994738 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11994738.png)

2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

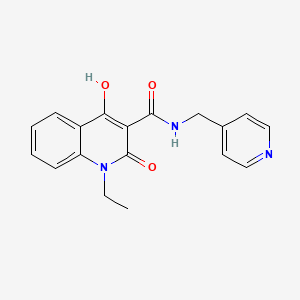

2-{[5-(4-クロロフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E,2E)-3-(2-フリル)-2-プロペニリデン]アセトヒドラジドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。

合成方法

合成経路と反応条件

2-{[5-(4-クロロフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E,2E)-3-(2-フリル)-2-プロペニリデン]アセトヒドラジドの合成は、通常、複数のステップを伴います。

トリアゾール環の形成: 最初のステップは、適切な前駆体の環化により、1,2,4-トリアゾール環を形成することです。これは、ヒドラジン誘導体を二硫化炭素と反応させ、続いてフェニルヒドラジンで処理することによって実現できます。

置換反応: その後、トリアゾール環は、求核置換反応によって4-クロロフェニル基とフェニル基で官能基化されます。

チオエーテル形成: スルファニル基は、トリアゾール誘導体を適切なチオール化合物と反応させることによって導入されます。

ヒドラジド形成: アセトヒドラジド部分は、中間体を無水酢酸とヒドラジン水和物と反応させることによって合成されます。

縮合反応: 最後に、フリル-プロペニリデン基は、酸性または塩基性条件下でフルフラールとの縮合反応によって導入されます。

工業生産方法

この化合物の工業生産は、高収率と純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、自動反応器、連続フローシステム、および再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide typically involves multiple steps:

Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbon disulfide and subsequent treatment with phenylhydrazine.

Substitution Reactions: The triazole ring is then functionalized with a 4-chlorophenyl group and a phenyl group through nucleophilic substitution reactions.

Thioether Formation: The sulfanyl group is introduced by reacting the triazole derivative with a suitable thiol compound.

Hydrazide Formation: The acetohydrazide moiety is synthesized by reacting the intermediate with acetic anhydride and hydrazine hydrate.

Condensation Reaction: Finally, the furyl-propenylidene group is introduced through a condensation reaction with furfural under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

反応の種類

酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成します。

還元: 還元反応は、トリアゾール環またはフリル-プロペニリデン部分を標的にし、化合物の生物活性を変化させる可能性があります。

一般的な試薬と条件

酸化剤: 過酸化水素、m-クロロ過安息香酸。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: アミン、チオール、アルコキシドなどの求核試薬。

主な生成物

スルホキシドとスルホン: 酸化反応からのもの。

還元誘導体: 還元反応からのもので、トリアゾールまたはフリル-プロペニリデン基を変更する可能性があります。

置換誘導体: クロロフェニル基に対する求核置換反応からのもの。

科学的研究の応用

化学

化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな化学反応とメカニズムを探求することができます。

生物学

生物学的に、この化合物は、抗菌剤および抗真菌剤としての可能性を示しています。生物学的マクロ分子と相互作用する能力から、さらなる薬理学的研究の対象となります。

医学

医薬品化学において、この化合物は、抗がん剤としての可能性について調査されています。そのトリアゾール環とスルファニル基は、癌細胞の増殖に関与する酵素や受容体と相互作用することが知られています。

産業

工業的に、この化合物は、そのユニークな化学構造により、ポリマーやコーティングなどの特定の特性を持つ新しい材料の開発に使用できます。

作用機序

2-{[5-(4-クロロフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E,2E)-3-(2-フリル)-2-プロペニリデン]アセトヒドラジドの作用機序は、さまざまな分子標的との相互作用を伴います。

酵素阻害: この化合物は、特に微生物や癌細胞の代謝に関与する酵素の活性部位に結合することによって、酵素を阻害することができます。

受容体結合: 細胞表面の特定の受容体に結合し、シグナル伝達経路を変更し、細胞機能に影響を与える可能性があります。

DNA相互作用: この化合物は、DNAにインターカレーションし、複製と転写プロセスを阻害する可能性があります。

類似の化合物との比較

類似の化合物

- 2-{[4-(4-クロロフェニル)-5-(4-ピリジニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,4-ジメトキシフェニル)アセトアミド

- 2-{[4-(4-クロロフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(4-イソプロピルフェニル)メチリデン]アセトヒドラジド

独自性

類似の化合物と比較して、2-{[5-(4-クロロフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E,2E)-3-(2-フリル)-2-プロペニリデン]アセトヒドラジドは、トリアゾール環、スルファニル基、およびフリル-プロペニリデン部分のユニークな組み合わせによって際立っています。

この詳細な概要は、化合物、その合成、反応、応用、および作用機序に関する包括的な理解を提供します。

類似化合物との比較

Similar Compounds

- 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

- 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide stands out due to its unique combination of a triazole ring, sulfanyl group, and furyl-propenylidene moiety

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and mechanisms of action

特性

分子式 |

C23H18ClN5O2S |

|---|---|

分子量 |

463.9 g/mol |

IUPAC名 |

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide |

InChI |

InChI=1S/C23H18ClN5O2S/c24-18-12-10-17(11-13-18)22-27-28-23(29(22)19-6-2-1-3-7-19)32-16-21(30)26-25-14-4-8-20-9-5-15-31-20/h1-15H,16H2,(H,26,30)/b8-4+,25-14+ |

InChIキー |

JPAPBIKFHUBPPL-WFAHUBIASA-N |

異性体SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C=C/C3=CC=CO3)C4=CC=C(C=C4)Cl |

正規SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC=CC3=CC=CO3)C4=CC=C(C=C4)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B11994669.png)

![2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994670.png)

![2-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-5-(diethylamino)phenol](/img/structure/B11994684.png)

![3-(furan-2-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11994716.png)

![4-{[(E)-(3-iodophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994720.png)

![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994729.png)

![Ethyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11994736.png)